
2-Methylquinolin-8-yl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinolin-8-yl phenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinolin-8-yl phenylcarbamate, can be achieved through various established protocols. Some common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system.
For the specific synthesis of this compound, one approach involves the reaction of 2-methylquinoline with phenyl isocyanate under suitable conditions to form the desired carbamate derivative . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-Methylquinolin-8-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
科学的研究の応用
2-Methylquinolin-8-yl phenylcarbamate has several scientific research applications, including:
作用機序
The mechanism of action of 2-Methylquinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and interference with DNA replication .
類似化合物との比較
Similar Compounds
Some similar compounds to 2-Methylquinolin-8-yl phenylcarbamate include:
- 2-Methylquinolin-8-yl methylcarbamate
- 2-Chloro-N-substituted amino quinolines
- 2-Methylquinolin-8-yl oxyacetohydrazide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylcarbamate group enhances its potential as a pharmacological agent and its ability to interact with various molecular targets .
特性
CAS番号 |
14577-80-1 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
(2-methylquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-11-13-6-5-9-15(16(13)18-12)21-17(20)19-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,20) |
InChIキー |
JZXXTWUVIOPHOR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


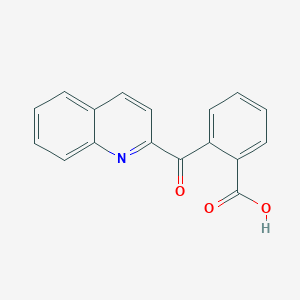


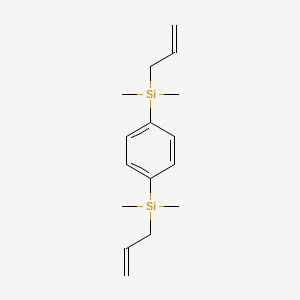

![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)

![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
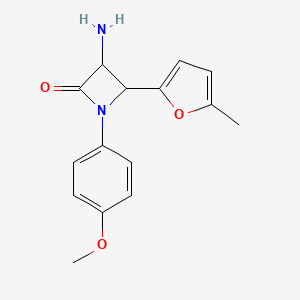
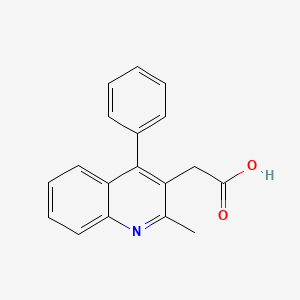
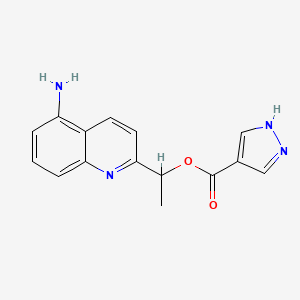
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)

